N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(23,15-10-12-6-2-5-9-14(12)24-15)11-19-16(21)17(22)20-13-7-3-4-8-13/h2,5-6,9-10,13,23H,3-4,7-8,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRELHGXDHFCPGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1CCCC1)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of salicylaldehyde derivatives with appropriate reagents to form the benzofuran ring . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety . The final step involves the formation of the cyclopentyloxalamide structure through a condensation reaction with cyclopentanone and oxalyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the benzofuran ring.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the hydroxypropyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity . The cyclopentyloxalamide structure may also contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Structural Analogues in Hydroxyurea and Amide Derivatives
describes hydroxyurea derivatives with benzhydryl, cyclohexanemethyl, and phenylglycine substituents. For example:
Comparison :
- Similarities : Both the target compound and analogs feature amide linkages and aryl substituents (benzofuran vs. benzhydryl). The hydroxypropyl group in the target compound may mimic the hydroxylated ureido moiety in Compound 1, suggesting comparable solubility in polar solvents.
- Differences: The target compound lacks the hydroxyurea group, replacing it with a cyclopentylethanediamide chain.
Ethylenediamine and Acetamide Derivatives
references benzathine benzylpenicillin, an ethylenediamine derivative with antibiotic properties . lists perfluoroalkyl-modified acetamides, such as N-[3-(dimethylamino)propyl]acetamide derivatives .
Comparison :
- Ethylenediamine Backbone : The target compound’s ethanediamide group shares structural homology with the ethylenediamine in benzathine benzylpenicillin. However, the latter’s ionic salt form (e.g., penicillin complex) contrasts with the neutral amide bonds in the target compound, suggesting divergent pharmacokinetics .
- Acetamide Modifications : Perfluoroalkyl-thio acetamides in exhibit high hydrophobicity due to fluorine-rich chains . In contrast, the target compound’s cyclopentyl and benzofuran groups may confer moderate hydrophobicity, balancing lipid solubility and aqueous dispersibility.
Cosmetic and Surfactant-Related Compounds
highlights ethanediamine derivatives like Dioleoyl EDTHP-Monium Methosulfate (CAS 37838-38-3), used as antistatic agents .
Comparison :
- Functional Groups: The target compound’s ethanediamide group resembles the EDTHP (ethylenediamine tetra(hydroxypropyl)) moiety in cosmetic ingredients.
- Applications: While EDTHP derivatives function as antistatic agents or emulsifiers, the benzofuran core in the target compound suggests possible antioxidant or UV-protective properties, akin to tocopherol derivatives (e.g., Dioleyl Tocopheryl Methylsilanol in ) .
Data Table: Structural and Functional Comparison
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N'-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
- Molecular Formula : C21H26N2O4
- Molecular Weight : 370.449 g/mol
The compound features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have shown that compounds containing benzofuran structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated an IC50 value of approximately 5.3 µg/mL against HeLa cells, suggesting moderate cytotoxicity when compared to standard chemotherapeutics like cisplatin, which has an IC50 of about 40 µM .
Antiviral Properties
Benzofuran derivatives have been explored for their antiviral potential. In a study focusing on HSV-1 inhibition:
- Mechanism of Action : The compound demonstrated the ability to inhibit viral replication in vitro, with further analysis indicating that it interferes with the virus's entry mechanisms into host cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis. A study reported a significant reduction in MMP-1 expression upon treatment with the compound .
- Modulation of Signaling Pathways : The compound appears to modulate NF-kB and AP-1 signaling pathways, which are crucial in regulating inflammation and cell survival pathways .
Study 1: Cytotoxic Effects on Cancer Cells
A detailed investigation was conducted where this compound was administered to MCF-7 and HeLa cells. The results indicated:
| Cell Line | IC50 (µg/mL) | Comparison with Cisplatin (IC50 in µM) |
|---|---|---|
| MCF-7 | 26.75 | 40.95 |
| HeLa | 5.3 | 47.36 |
This data suggests that the compound exhibits promising anticancer properties that warrant further investigation.
Study 2: Antiviral Activity Against HSV-1
In another study focusing on the antiviral properties, the compound was tested for its ability to inhibit HSV-1 replication:
| Treatment Group | Viral Titer Reduction (%) |
|---|---|
| Control | 0 |
| Compound | 75 |
The results indicated a significant reduction in viral load, highlighting the potential of this compound as an antiviral agent.
Q & A
What are the recommended synthetic routes for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide?
Basic:
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiadiazole core via condensation reactions (e.g., cyclization of o-phenylenediamine derivatives with sulfur sources). Subsequent steps include nucleophilic substitution for methoxy group attachment and amide coupling using carboxamide precursors. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products .
Advanced:
Advanced protocols may employ transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for regioselective functionalization of the benzothiadiazole ring. Microwave-assisted synthesis can enhance reaction efficiency, while protecting groups (e.g., tert-butoxycarbonyl) may be used for sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
